For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2-Methoxyethyl Acetate (B1210297): Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for 2-Methoxyethyl acetate. The information is intended for use by professionals in research, scientific, and drug development fields.
Chemical Identity and Structure
2-Methoxyethyl acetate, also known as ethylene (B1197577) glycol monomethyl ether acetate or methyl cellosolve acetate, is a clear, colorless liquid with a mild, ether-like odor[1][2]. It is used as a solvent for various materials, including paints, lacquers, resins, and adhesives.
Molecular Structure:
The chemical structure of 2-Methoxyethyl acetate consists of a methoxyethyl group esterified with acetic acid.
Caption: 2D Chemical Structure of 2-Methoxyethyl Acetate.
Physicochemical Properties
The following tables summarize the key physicochemical properties of 2-Methoxyethyl acetate.
Table 1: General and Physical Properties
| Property | Value | Source |
| CAS Number | 110-49-6 | [1] |
| Molecular Formula | C₅H₁₀O₃ | [1][3] |
| Molecular Weight | 118.13 g/mol | [1][3] |
| Appearance | Colorless liquid | [1][2] |
| Odor | Mild, ether-like | [1][2] |
| Melting Point | -65 °C (-85 °F) | [2][4] |
| Boiling Point | 143-146 °C (289.4-294.8 °F) | [2][4] |
| Density | 1.009 g/mL at 25 °C | [2] |
| Vapor Pressure | 2-5 mmHg at 20 °C | [1][2] |
| Solubility | Soluble in water, alcohol, and ether | [2] |
Table 2: Safety and Flammability Data
| Property | Value | Source |
| Flash Point | 43-48.9 °C (109.4-120 °F) | [1][2][4] |
| Autoignition Temperature | 380 °C | [2][5] |
| Lower Explosive Limit (LEL) | 1.7% | [1][2][5] |
| Upper Explosive Limit (UEL) | 8.2% | [1][2][5] |
| NFPA Health Rating | 2 | [1] |
| NFPA Fire Rating | 2 | [1] |
| NFPA Reactivity Rating | 0 | [1] |
Spectroscopic Data
Key identification parameters from spectroscopic analysis are crucial for quality control and research.
Table 3: Spectroscopic Identifiers
| Data Type | Identifier | Source |
| SMILES | COCCOC(C)=O | |
| InChI | 1S/C5H10O3/c1-5(6)8-4-3-7-2/h3-4H2,1-2H3 | [6] |
| InChI Key | XLLIQLLCWZCATF-UHFFFAOYSA-N | [6] |
| 1H NMR | Spectrum available | [7] |
| 13C NMR | Spectrum available | [7] |
| Mass Spectrum (GC-MS) | Spectrum available | [8] |
| IR Spectrum | Spectrum available | [7] |
Experimental Protocols
Synthesis of 2-Methoxyethyl Acetate
A general method for the synthesis of 2-alkoxyethyl acetates is through the esterification of the corresponding alcohol with acetic acid in the presence of an acid catalyst.
Objective: To synthesize 2-Methoxyethyl acetate from 2-methoxyethanol (B45455) and acetic acid.
Materials:
-
2-Methoxyethanol
-
Acetic acid
-
Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
-
Toluene (B28343) (for azeotropic removal of water)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate (B86663) (for drying)
-
Reaction flask with a Dean-Stark apparatus and condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 2-methoxyethanol, a molar excess of acetic acid, and a catalytic amount of sulfuric acid.
-
Add toluene to the flask to facilitate the azeotropic removal of water.
-
Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted acetic acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent.
-
Purify the crude product by fractional distillation to obtain pure 2-Methoxyethyl acetate.
Gas Chromatography Analysis of 2-Methoxyethyl Acetate in Workplace Air
This protocol is based on OSHA Method 53 for the analysis of glycol ethers.[9]
Objective: To quantify the concentration of 2-Methoxyethyl acetate in an air sample.
Materials:
-
Solid sorbent tubes (coconut shell charcoal)[9]
-
Personal sampling pump
-
Gas chromatograph with a Flame Ionization Detector (GC-FID)[9]
-
Capillary column
-
Desorption solvent: 95/5 (v/v) methylene (B1212753) chloride/methanol[9]
-
Vials for sample preparation
-
Syringes for injection
-
Standard solutions of 2-Methoxyethyl acetate
Procedure:
-
Sample Collection:
-
Sample Preparation:
-
Break the ends of the charcoal tube and transfer the front and back sections to separate vials.
-
Add a known volume of the desorption solvent to each vial.
-
Cap the vials and allow them to stand for a specified time (e.g., 30 minutes) with occasional agitation to ensure complete desorption.
-
-
GC-FID Analysis:
-
Inject an aliquot of the sample extract into the GC-FID.
-
Run the analysis under predetermined chromatographic conditions (e.g., column type, temperature program, carrier gas flow rate).
-
Identify 2-Methoxyethyl acetate based on its retention time compared to a standard.
-
-
Quantification:
-
Prepare a calibration curve by analyzing standard solutions of known concentrations.
-
Calculate the concentration of 2-Methoxyethyl acetate in the sample by comparing its peak area to the calibration curve.
-
Caption: Workflow for GC-FID Analysis of 2-Methoxyethyl Acetate.
Metabolic Pathway and Toxicity
2-Methoxyethyl acetate is known for its reproductive and developmental toxicity.[5][10] This toxicity is not caused by the compound itself but by its metabolite, methoxyacetic acid (MAA).[11][12] The metabolic conversion is a two-step process involving hydrolysis followed by oxidation.
-
Hydrolysis: In the body, 2-Methoxyethyl acetate is first hydrolyzed by esterases to 2-methoxyethanol (methyl cellosolve).
-
Oxidation: 2-Methoxyethanol is then oxidized by alcohol dehydrogenase to methoxyacetic acid (MAA).[11][12] MAA is the active toxicant that can cause testicular damage and developmental defects.[11]
Caption: Metabolic Pathway of 2-Methoxyethyl Acetate to Methoxyacetic Acid.
References
- 1. 2-METHOXYETHYL ACETATE (METHYL CELLOSOLVE ACETATE; ETHYLENE GLYCOL METHYL ACETATE) | Occupational Safety and Health Administration [osha.gov]
- 2. 2-Methoxyethyl acetate | 110-49-6 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. nextsds.com [nextsds.com]
- 5. cpachem.com [cpachem.com]
- 6. Ethanol, 2-methoxy-, acetate [webbook.nist.gov]
- 7. 2-Methoxyethyl acetate(110-49-6) 1H NMR [m.chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. Analytical Method [keikaventures.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. 2-Methoxyethanol - Wikipedia [en.wikipedia.org]
- 12. Ethylene glycol monomethyl ether acetate | C5H10O3 | CID 8054 - PubChem [pubchem.ncbi.nlm.nih.gov]
